4-[(methoxycarbonyl)amino]tetrahydrothien-3-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
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Overview
Description
4-[(Methoxycarbonyl)amino]tetrahydrothien-3-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tetrahydrothienyl group and an isoindolyl propanoate moiety, making it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(methoxycarbonyl)amino]tetrahydrothien-3-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate typically involves multiple steps, including the formation of the tetrahydrothienyl group and the isoindolyl propanoate moiety. Common synthetic routes may involve the use of starting materials such as tetrahydrothiophene and phthalic anhydride, followed by esterification and amidation reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(Methoxycarbonyl)amino]tetrahydrothien-3-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Grignard reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(methoxycarbonyl)amino]tetrahydrothien-3-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene derivatives: Compounds with similar tetrahydrothienyl groups.
Isoindole derivatives: Compounds containing the isoindolyl moiety.
Uniqueness
4-[(Methoxycarbonyl)amino]tetrahydrothien-3-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is unique due to its combination of the tetrahydrothienyl and isoindolyl propanoate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H18N2O6S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
[4-(methoxycarbonylamino)thiolan-3-yl] 3-(1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C17H18N2O6S/c1-24-17(23)18-12-8-26-9-13(12)25-14(20)6-7-19-15(21)10-4-2-3-5-11(10)16(19)22/h2-5,12-13H,6-9H2,1H3,(H,18,23) |
InChI Key |
KKIKJHGWFJNGAX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1CSCC1OC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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